molecular formula C8H5F3N2O4S B12640418 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide

1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide

Cat. No.: B12640418
M. Wt: 282.20 g/mol
InChI Key: JTFXLNNZDNTUPP-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazolidinones These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Thiosemicarbazides: Thiosemicarbazides can be cyclized with appropriate aldehydes or ketones in the presence of oxidizing agents to form the thiadiazolidinone ring.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-120°C) and may require catalysts like Lewis acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide would depend on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazolidin-3-one Derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethyl-Substituted Compounds: Molecules containing trifluoromethyl groups that impart unique chemical properties.

Uniqueness

    Structural Features: The combination of the thiadiazolidinone ring with trifluoromethyl and hydroxyphenyl groups makes this compound unique.

    Chemical Properties: Enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H5F3N2O4S

Molecular Weight

282.20 g/mol

IUPAC Name

1,1-dioxo-5-(2,3,5-trifluoro-6-hydroxyphenyl)-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C8H5F3N2O4S/c9-3-1-4(10)8(15)7(6(3)11)13-2-5(14)12-18(13,16)17/h1,15H,2H2,(H,12,14)

InChI Key

JTFXLNNZDNTUPP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=C(C(=CC(=C2F)F)F)O

Origin of Product

United States

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